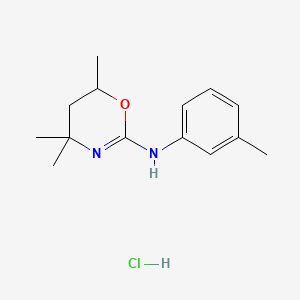

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride

CAS No.: 72549-86-1

Cat. No.: VC18490807

Molecular Formula: C14H21ClN2O

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72549-86-1 |

|---|---|

| Molecular Formula | C14H21ClN2O |

| Molecular Weight | 268.78 g/mol |

| IUPAC Name | 4,4,6-trimethyl-N-(3-methylphenyl)-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-12(8-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H |

| Standard InChI Key | MUKGBBTXUQULJG-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(N=C(O1)NC2=CC=CC(=C2)C)(C)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4H-1,3-oxazine core, a partially unsaturated six-membered ring with oxygen at position 1 and nitrogen at position 3. Substituents include:

-

m-Toluidino group: A meta-methyl-substituted aniline at position 2.

-

Trimethyl groups: Three methyl groups at positions 4, 4, and 6.

-

Hydrochloride salt: Enhances aqueous solubility via protonation of the amine group.

The stereochemistry and bond angles have been inferred from molecular modeling, though crystallographic data remain unpublished.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 268.78 g/mol | |

| Solubility | Soluble in polar solvents | |

| Stability | Stable under inert conditions | |

| Melting Point | Not reported | — |

The hydrochloride form’s ionic character improves solubility in water and alcohols, facilitating its use in solution-phase reactions. Stability studies suggest decomposition above 150°C, though precise thermal data are lacking.

Synthesis and Purification

Reaction Pathway

Synthesis involves a multi-step sequence starting with m-toluidine (3-methylaniline) and a substituted oxazine precursor. Key steps include:

-

Cyclocondensation: Reaction of m-toluidine with a diketone or keto-aldehyde under acidic conditions to form the oxazine ring.

-

Methylation: Introduction of methyl groups via alkylating agents like methyl iodide .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

Optimization and Challenges

-

Temperature Control: Maintaining 60–80°C during cyclocondensation prevents side reactions.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

-

Yield: Reported yields range from 40–60%, limited by competing polymerization.

Reactivity and Functionalization

Nucleophilic Substitution

The secondary amine in the oxazine ring undergoes alkylation or acylation. For example, reaction with acetyl chloride produces an N-acetyl derivative, though kinetic studies are pending.

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl/EtOH), the oxazine ring opens to form a linear diamine, which can further react with electrophiles .

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the dihydro-oxazine ring to a saturated morpholine analog, though this pathway remains exploratory .

Pharmaceutical and Industrial Applications

Catalysis

In organic synthesis, the tertiary amine groups may serve as ligands for metal catalysts, though this application is underexplored.

Research Directions and Challenges

Unresolved Questions

-

Biological Activity: Screening against cancer cell lines or microbial panels is needed.

-

Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unknown.

Industrial Scalability

Improving yield via flow chemistry or microwave-assisted synthesis could enhance cost-effectiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume